molecular formula C23H23N3O5 B2676574 Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate CAS No. 941954-31-0

Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate

Cat. No. B2676574
CAS RN: 941954-31-0
M. Wt: 421.453
InChI Key: XFSNLXJMNWHQIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate”, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .

Scientific Research Applications

Synthesis and Physicochemical Properties

Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate is related to compounds studied for their synthesis, toxicity, biodegradability, and physicochemical properties. For instance, research on morpholinium ionic liquids, which are structurally related, focuses on their potential as new biomass solvents and their moderate to low toxicity, highlighting the significance of the anion in determining their properties and potential applications in green chemistry (Pernak et al., 2011).

Antimicrobial and Antitumor Activity

Related quinazolinone compounds have demonstrated broad spectrum antitumor activities, which are significantly potent compared to traditional treatments. These findings suggest a promising avenue for the development of new anticancer agents (Al-Suwaidan et al., 2016). Additionally, the antimicrobial potential of new quinazolines highlights their utility in combating bacterial and fungal infections, presenting a valuable resource for developing novel antimicrobial agents (Desai et al., 2007).

Material Science and Corrosion Inhibition

Research on N-heterocyclic compounds based on 8-hydroxyquinoline demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic solutions, blending insights from experimental techniques and quantum mechanical evaluations to understand their inhibitory mechanism (Rbaa et al., 2020). This highlights the potential of structurally similar compounds for applications in material protection and preservation.

Chemical Analysis and Sensing

Compounds like Methyl benzoate have been utilized as non-halogenated extraction solvents in the preconcentration of metals, showcasing their utility in analytical chemistry for environmental monitoring and metal analysis (Kagaya & Yoshimori, 2012). Furthermore, azo dyes based on 8-hydroxyquinoline benzoates have been synthesized for selective sensing of Hg2+, indicating the potential of these compounds in environmental sensing and pollution monitoring (Cheng et al., 2008).

properties

IUPAC Name

methyl 4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-29-23(28)17-5-8-18(9-6-17)24-21(27)15-31-19-4-2-3-16-7-10-20(25-22(16)19)26-11-13-30-14-12-26/h2-10H,11-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSNLXJMNWHQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate

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